molecular formula C36H26N2O2 B11108460 N,N'-naphthalene-1,5-diyldibiphenyl-4-carboxamide

N,N'-naphthalene-1,5-diyldibiphenyl-4-carboxamide

Cat. No.: B11108460
M. Wt: 518.6 g/mol
InChI Key: FLIOPNZTGIQQNA-UHFFFAOYSA-N
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Description

N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to biphenyl carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide typically involves the reaction of naphthalene-1,5-diamine with biphenyl-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthalene diimide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide stands out due to its specific combination of naphthalene and biphenyl carboxamide groups, which confer unique electronic and structural properties. This makes it particularly suitable for applications in organic electronics and as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C36H26N2O2

Molecular Weight

518.6 g/mol

IUPAC Name

4-phenyl-N-[5-[(4-phenylbenzoyl)amino]naphthalen-1-yl]benzamide

InChI

InChI=1S/C36H26N2O2/c39-35(29-21-17-27(18-22-29)25-9-3-1-4-10-25)37-33-15-7-14-32-31(33)13-8-16-34(32)38-36(40)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H,(H,37,39)(H,38,40)

InChI Key

FLIOPNZTGIQQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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